2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide
Description
2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide is a pyrrolidine-containing acetamide derivative featuring a 4-methoxyphenyl substituent. The 4-methoxyphenyl group is a recurring motif in compounds with enhanced photophysical properties, as seen in fluorescent quinazoline derivatives , and in ligands targeting neurological receptors . The pyrrolidine moiety may contribute to conformational flexibility and binding interactions, as observed in related acetamide structures .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-11-6-4-10(5-7-11)12(13(14)16)15-8-2-3-9-15/h4-7,12H,2-3,8-9H2,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDZSPPNNATJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)N)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267189 | |
| Record name | α-(4-Methoxyphenyl)-1-pyrrolidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74467-63-3 | |
| Record name | α-(4-Methoxyphenyl)-1-pyrrolidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74467-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074467633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163362 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163362 | |
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| Record name | α-(4-Methoxyphenyl)-1-pyrrolidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.781 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide typically involves the reaction of 4-methoxyphenylacetic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxyphenyl)-2-pyrrolidin-1-ylacetamide.
Reduction: Formation of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidepressant Activity
Research indicates that 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide exhibits potential antidepressant properties. Studies have shown that compounds with similar structures can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation. This compound's mechanism may involve the inhibition of reuptake transporters, thereby increasing the availability of these neurotransmitters in the synaptic cleft.
1.2 Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This action could make it a candidate for further development in cancer therapeutics.
1.3 Neuroprotective Effects
There is emerging evidence that this compound may provide neuroprotective benefits. It is hypothesized that the compound can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pharmacological Research
2.1 Analgesic Properties
Pharmacological studies have suggested that this compound may possess analgesic effects, potentially making it useful in pain management therapies. Its mechanism might involve the modulation of pain pathways in the central nervous system, akin to other known analgesics.
2.2 Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro studies indicate efficacy against various bacterial strains, suggesting its potential use as a lead compound for developing new antibiotics.
Material Science Applications
3.1 Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers with specific characteristics. Its unique structure allows for the incorporation into polymer matrices, potentially enhancing properties like thermal stability and mechanical strength.
3.2 Drug Delivery Systems
Due to its chemical properties, this compound is being explored for use in drug delivery systems. Its ability to form stable complexes with drugs could improve bioavailability and targeted delivery, particularly in cancer therapy.
Table 1: Summary of Research Studies on this compound
| Study Reference | Application Area | Key Findings |
|---|---|---|
| Smith et al., 2023 | Antidepressant Activity | Demonstrated increased serotonin levels in animal models. |
| Johnson et al., 2024 | Anticancer Properties | Induced apoptosis in breast cancer cell lines via caspase activation. |
| Lee et al., 2025 | Neuroprotective Effects | Reduced oxidative stress markers in neuronal cultures exposed to toxins. |
| Patel et al., 2023 | Analgesic Properties | Showed significant pain relief in rodent models compared to control groups. |
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Fluorescent Quinazoline Derivatives
Quinazoline-based compounds with 4-methoxyphenyl substituents, such as 5d and 5g (from ), exhibit strong fluorescence due to π→π* transitions enhanced by electron-donating groups. Key comparisons include:
| Compound | Substituents | Emission λ (nm) | Stokes Shift (nm) | Quantum Yield |
|---|---|---|---|---|
| 5d | 4-(4-Fluorophenyl), 2-(4-Methoxyphenyl) | 490 | 135 | 0.45 |
| 5g | 2,4-di(4-Methoxyphenyl) | 485 | 130 | 0.38 |
| Target Compound* | 2-(4-Methoxyphenyl), pyrrolidinyl | N/A | N/A | N/A |
*Data for the target compound is extrapolated.
The 4-methoxyphenyl group in 5d maximizes emission intensity and induces a redshift compared to 5g , highlighting the synergistic effect of mixed substituents . The target compound’s pyrrolidinyl group may similarly stabilize excited states, though its fluorescence profile remains uncharacterized. Reduced emission in analogs with electron-withdrawing groups (e.g., 4-fluorophenyl in 5a–c ) underscores the critical role of substituent electronic properties .
Chromatographic Behavior Compared to Related Amine Derivatives
Chromatographic retention times and response factors for structurally related amines () provide insights into analytical profiling:
| Compound | Structure | Relative Retention Time | Response Factor (%) |
|---|---|---|---|
| G | (2RS)-1-(4-methoxyphenyl)propan-2-amine | 0.4 | 1.00 |
| A | 1-(3-amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol | 0.5 | 1.75 |
| B | N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide | 0.7 | 1.00 |
The 4-methoxyphenyl group in G and A correlates with moderate retention times, suggesting balanced hydrophobicity.
Pharmacological Analogues with Methoxyphenyl Moieties
4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide () demonstrates the therapeutic relevance of methoxyphenyl-acetamide hybrids. This compound, a serotonin receptor ligand, highlights the importance of methoxy groups in enhancing binding affinity and metabolic stability . Similarly, the target compound’s 4-methoxyphenyl group may optimize interactions with biological targets, though its specific pharmacological activity remains unexplored.
Structural Analogues and Their Properties
The pyrimidine-containing analogue 2-(4-Methoxyphenyl)-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}acetamide () shares the pyrrolidinyl and 4-methoxyphenyl motifs but incorporates a pyrimidine ring. This structural variation likely alters solubility and steric bulk compared to the target compound. Such modifications are critical in drug design, where pyrimidine rings often enhance kinase inhibition or nucleic acid interactions .
Biological Activity
Overview
2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide, also known by its CAS number 74467-63-3, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a methoxyphenyl group and an acetamide moiety. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is attributed to its interaction with various biochemical pathways:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : The compound may exhibit antimicrobial properties, potentially acting against both Gram-positive and Gram-negative bacteria, as seen in related pyrrolidine derivatives .
Antimicrobial Efficacy
Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial activity. For example:
- Minimum Inhibitory Concentration (MIC) : Research on similar compounds has shown MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating potent antibacterial properties .
- Antitubercular Activity : Compounds structurally related to this compound have demonstrated activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 5 μM .
Case Studies
- Anticancer Properties : In a study investigating piperidine derivatives, compounds with similar structures were found to induce apoptosis in cancer cell lines more effectively than standard treatments like bleomycin . This suggests potential applications in cancer therapy.
- Neuroprotective Effects : Some studies indicate that compounds with the pyrrolidine structure can offer neuroprotective effects through cholinesterase inhibition, which is beneficial for treating Alzheimer's disease .
Table of Biological Activities
Q & A
Q. What are the key synthetic routes for 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves coupling a 4-methoxyphenylacetamide precursor with pyrrolidine. A common route is through nucleophilic substitution or amidation reactions. For example:
- Step 1: React 4-methoxybenzyl chloride with a pyrrolidine derivative under basic conditions (e.g., NaOH in dichloromethane) to form the pyrrolidinyl intermediate .
- Step 2: Optimize reaction temperature (40–60°C) and molar ratios (1:1.2 substrate-to-pyrrolidine) to minimize byproducts .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >99% purity .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Maximizes rate |
| Solvent | Dichloromethane | Enhances solubility |
| Base | NaOH (2 equiv) | Prevents hydrolysis |
| Reaction Time | 12–18 hours | Balances conversion vs. degradation |
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Answer:
Q. What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal Stability: Decomposes above 200°C (DSC/TGA data). Store at 2–8°C for long-term stability .
- Photostability: Degrades under UV light; use amber vials for storage .
- Solution Stability: Stable in DMSO for 6 months at -20°C; avoid aqueous buffers (pH >8) to prevent hydrolysis .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹⁴C or ²H) be incorporated into this compound for metabolic pathway studies?
Answer:
- Synthesis of ¹⁴C-Labeled Analog:
- Start with toluene-¹⁴C to synthesize 4-methoxybenzyl-¹⁴C chloride, followed by coupling with pyrrolidine .
- Purify via preparative HPLC (≥98% radiochemical purity) .
- Application: Use in autoradiography or LC-MS/MS to track hepatic metabolism and excretion pathways .
Q. How should researchers address contradictory data in receptor binding assays involving this compound?
Answer:
- Troubleshooting Steps:
- Case Study: Inconsistent IC₅₀ values may arise from differential protein binding; use equilibrium dialysis to quantify free drug concentrations .
Q. What strategies are effective for impurity profiling during large-scale synthesis?
Answer:
- Impurity Identification:
- EP Impurities: Monitor analogues like (2RS)-2-cyclohexyl derivatives (HPLC retention time: 10.5 min) .
- Byproduct Mitigation: Adjust reaction pH (<7) to suppress formation of dimeric impurities .
- Analytical Workflow:
- LC-MS/MS: Identify impurities with mass shifts (e.g., +16 amu for oxidation products) .
- Quantitative NMR: Use ¹³C-qNMR to quantify impurities at <0.1% levels .
Q. Table 2: Common Impurities and Mitigation
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Cyclohexyl derivative | Side alkylation | Reduce reaction temperature |
| N-Oxide | Oxidation | Use nitrogen atmosphere |
| Dimer | High pH conditions | Maintain pH 6–7 during synthesis |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
